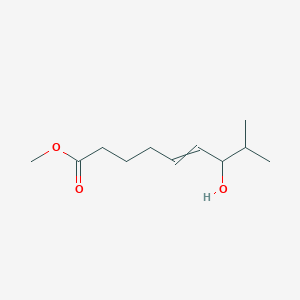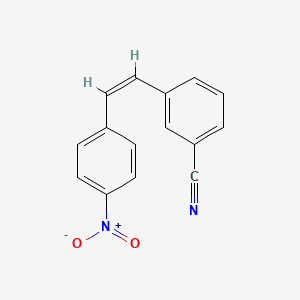
(Z)-3-Cyano-4'-nitrostilbene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-Cyano-4’-nitrostilbene is an organic compound characterized by the presence of a cyano group and a nitro group attached to a stilbene backbone. Stilbenes are a group of compounds known for their applications in organic electronics, photonics, and as intermediates in the synthesis of various organic materials. The (Z)-configuration indicates that the cyano and nitro groups are on the same side of the double bond, which can influence the compound’s physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Cyano-4’-nitrostilbene typically involves the Wittig reaction, which is a well-known method for forming carbon-carbon double bonds. The reaction involves the use of a phosphonium ylide and an aldehyde or ketone. For (Z)-3-Cyano-4’-nitrostilbene, the starting materials are usually 4-nitrobenzaldehyde and a suitable phosphonium ylide derived from 3-cyanobenzyl bromide. The reaction is carried out in a polar aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of (Z)-3-Cyano-4’-nitrostilbene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(Z)-3-Cyano-4’-nitrostilbene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Reduction: (Z)-3-Cyano-4’-aminostilbene.
Oxidation: (Z)-3-Carboxy-4’-nitrostilbene.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
(Z)-3-Cyano-4’-nitrostilbene is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.
Biology and Medicine
In biological research, derivatives of (Z)-3-Cyano-4’-nitrostilbene are studied for their potential as fluorescent probes and imaging agents due to their photophysical properties.
Industry
In the industrial sector, (Z)-3-Cyano-4’-nitrostilbene is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its unique electronic properties make it suitable for applications in optoelectronics.
作用机制
The mechanism of action of (Z)-3-Cyano-4’-nitrostilbene in its various applications depends on its chemical structure. In photophysical applications, the compound absorbs light and undergoes electronic transitions that result in fluorescence. The presence of the cyano and nitro groups influences the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
(E)-3-Cyano-4’-nitrostilbene: The (E)-isomer has the cyano and nitro groups on opposite sides of the double bond, leading to different physical and chemical properties.
4-Cyano-4’-nitrostilbene: Lacks the (Z)-configuration, which affects its reactivity and applications.
3-Cyano-4’-aminostilbene: A reduction product of (Z)-3-Cyano-4’-nitrostilbene with different chemical properties.
Uniqueness
(Z)-3-Cyano-4’-nitrostilbene is unique due to its (Z)-configuration, which influences its electronic properties and reactivity. This configuration can lead to different photophysical behaviors compared to its (E)-isomer, making it valuable in specific applications such as organic electronics and fluorescent probes.
属性
CAS 编号 |
159394-72-6 |
|---|---|
分子式 |
C15H10N2O2 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
3-[(Z)-2-(4-nitrophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-14-3-1-2-13(10-14)5-4-12-6-8-15(9-7-12)17(18)19/h1-10H/b5-4- |
InChI 键 |
TUDDRKKJHAHZAS-PLNGDYQASA-N |
手性 SMILES |
C1=CC(=CC(=C1)C#N)/C=C\C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)
![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)



![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)


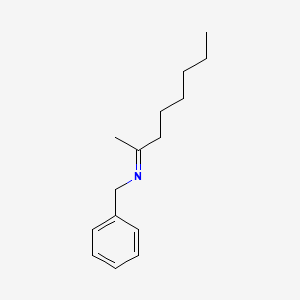
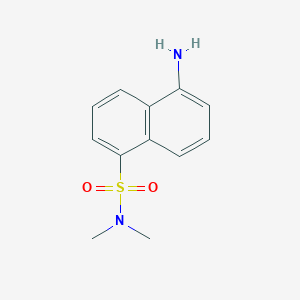
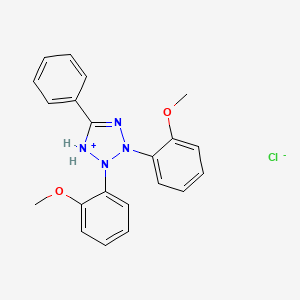
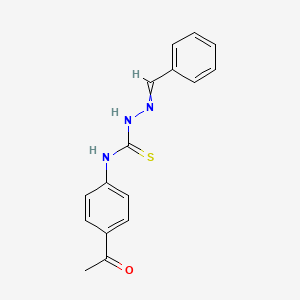
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
